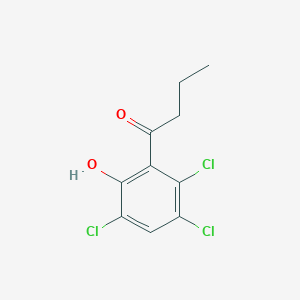
1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one is an organic compound characterized by the presence of three chlorine atoms and a hydroxyl group attached to a phenyl ring, along with a butanone side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one typically involves the chlorination of a hydroxyphenyl precursor followed by the introduction of the butanone side chain. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are usually carried out under controlled temperatures to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove chlorine atoms or convert the ketone group to an alcohol.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or ammonia are used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2,3,5-Trichloro-6-oxophenyl)butan-1-one.
Reduction: Formation of 1-(2,3,5-Trichloro-6-hydroxyphenyl)butanol.
Substitution: Formation of 1-(2,3,5-Substituted-6-hydroxyphenyl)butan-1-one derivatives.
Aplicaciones Científicas De Investigación
1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the hydroxyl group can influence the compound’s binding affinity and reactivity, leading to various biological and chemical outcomes.
Comparación Con Compuestos Similares
- 1-(2,3-Dichloro-6-hydroxyphenyl)butan-1-one
- 1-(2,3,5-Trichloro-4-hydroxyphenyl)butan-1-one
- 1-(2,3,5-Trichloro-6-methoxyphenyl)butan-1-one
Uniqueness: 1-(2,3,5-Trichloro-6-hydroxyphenyl)butan-1-one is unique due to the specific arrangement of chlorine atoms and the hydroxyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H9Cl3O2 |
|---|---|
Peso molecular |
267.5 g/mol |
Nombre IUPAC |
1-(2,3,5-trichloro-6-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H9Cl3O2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3 |
Clave InChI |
GBKMMARMRCVMSQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



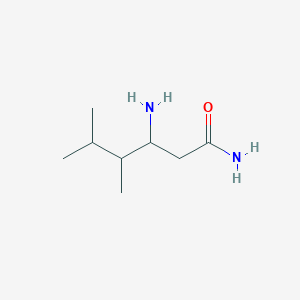
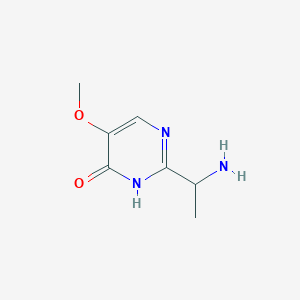
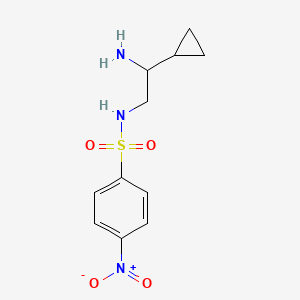
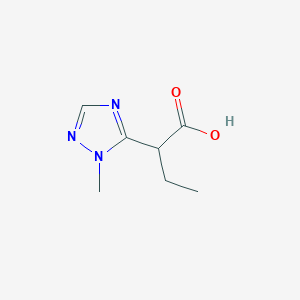
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide](/img/structure/B13315273.png)
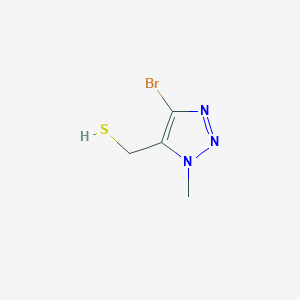
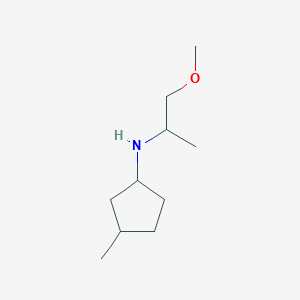
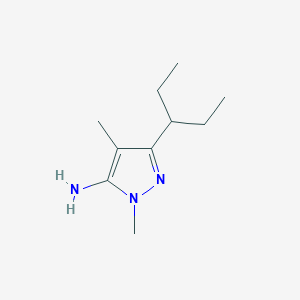

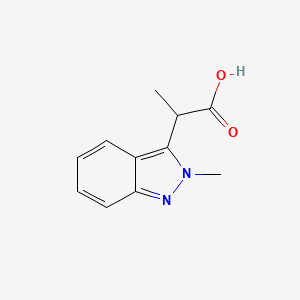
![{2-Propylimidazo[1,2-a]pyridin-3-yl}methanamine](/img/structure/B13315319.png)
![1-Fluoro-3-[(2R)-2-methylpiperazin-1-yl]propan-2-ol](/img/structure/B13315322.png)
amine](/img/structure/B13315327.png)
